molecular formula C16H16N2 B1625156 1-(3,5-Dimethylphenyl)-1H-indol-5-amine CAS No. 360045-07-4

1-(3,5-Dimethylphenyl)-1H-indol-5-amine

Cat. No.: B1625156
CAS No.: 360045-07-4
M. Wt: 236.31 g/mol
InChI Key: VMJINDHDVAPUTI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-indol-5-amine is a compound belonging to the indole family, characterized by an indole core structure with an amino group at position 5 and a 3,5-dimethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine can be achieved through several methods. One common approach involves the reaction of indole derivatives with appropriate amines under controlled conditions. For instance, the Tscherniac-Einhorn reaction can be employed, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction, which utilizes Grignard reagents, is another scalable method for synthesizing indoles with minimal substitution .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1H-indol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Indol-5-amine: Similar structure but lacks the 3,5-dimethylphenyl group.

    5-Aminoindole: Another indole derivative with an amino group at position 5.

    1-Methyl-1H-indazol-5-amine: Contains a methyl group and an indazole core

Uniqueness

1-(3,5-Dimethylphenyl)-1H-indol-5-amine is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

CAS No.

360045-07-4

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)indol-5-amine

InChI

InChI=1S/C16H16N2/c1-11-7-12(2)9-15(8-11)18-6-5-13-10-14(17)3-4-16(13)18/h3-10H,17H2,1-2H3

InChI Key

VMJINDHDVAPUTI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C

Origin of Product

United States

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